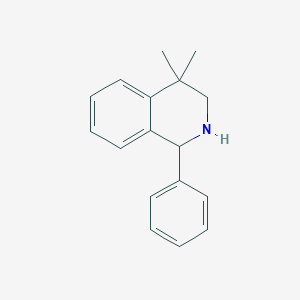

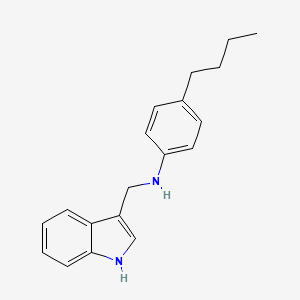

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide

Overview

Description

2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide, commonly referred to as BNCE, is an organic compound with a wide range of applications in scientific research. BNCE is a derivative of butanamide and contains a bromine atom in its structure. BNCE has been used in a number of studies, including synthesis of compounds, mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Separation and Purification Processes

2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)butanamide could potentially be involved in separation processes due to its structural similarities with compounds that interact with ionic liquids. For example, research on the activity coefficients at infinite dilution of organic solvents in ionic liquids highlights the potential of such compounds in enhancing the selectivity and efficiency of separation processes, particularly for mixtures involving alkenes and alkanes (Domańska, Wlazło, & Karpińska, 2016).

Catalytic Oxidation in Chemical Synthesis

The compound's structural features, particularly the presence of a bromine atom and a cyclohexene moiety, may make it relevant in catalytic oxidation processes. Studies on the controllable and selective catalytic oxidation of cyclohexene, for instance, show the importance of such reactions in producing valuable chemical intermediates used across various industries (Cao et al., 2018).

Biofuel Production

Considering the structural and chemical characteristics of this compound, it could play a role in the downstream processing of biologically produced biofuels such as 1,3-propanediol and 2,3-butanediol. The efficient separation and purification of these compounds from fermentation broths are crucial for commercial biofuel production, and compounds like this compound could be involved in such processes (Xiu & Zeng, 2008).

Atmospheric Chemistry and Climate Research

The bromine atom in this compound suggests its potential relevance in studies related to atmospheric chemistry, particularly those involving organic bromine compounds like bromoform. Such research is critical for understanding the sources, sinks, and impacts of brominated compounds on climate and atmospheric chemistry (Quack & Wallace, 2003).

Environmental Safety and Pollution Studies

Given the potential environmental persistence and bioactivity of brominated compounds, this compound may also be of interest in environmental safety and pollution studies. Research on the toxicity and environmental behavior of related brominated compounds can provide insights into the potential environmental impacts and safety considerations associated with the use and disposal of such chemicals (Naz et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-bromo-N-[2-(cyclohexen-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO/c1-2-11(13)12(15)14-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHAUNJRETWIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCC1=CCCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)

![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)

![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)